(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid: A Technical Guide for Advanced Organic Electronics
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid: A Technical Guide for Advanced Organic Electronics
CAS Number: 1010068-85-5 | Molecular Formula: C₁₈H₁₃BO₃ | Molecular Weight: 288.11 g/mol
Introduction: A Strategic Building Block for High-Performance OLEDs
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in the synthesis of advanced materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). Its rigid, planar dibenzofuran core, functionalized with a phenyl group, provides a unique combination of thermal stability, and tunable electronic properties. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex conjugated molecules essential for efficient charge transport and light emission in OLED devices.[1][2]
This technical guide provides an in-depth exploration of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid, tailored for researchers, chemists, and materials scientists. It covers the synthesis of the molecule and its key precursor, its application in the fabrication of high-performance OLEDs, and its essential characterization data. The protocols and insights provided herein are designed to be a valuable resource for the rational design and synthesis of next-generation materials for organic electronics.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties, as well as the safety profile of a compound, is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| IUPAC Name | (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid | ChemScene |
| CAS Number | 1010068-85-5 | ChemScene |
| Molecular Formula | C₁₈H₁₃BO₃ | ChemScene[3] |
| Molecular Weight | 288.11 g/mol | ChemScene[3] |
| Purity | ≥97% | ChemScene[3] |
| Appearance | White to off-white solid | --- |
| Storage | Store at room temperature in a dry, dark place | ChemScene[3] |
Safety Information:
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid should be handled with care in a well-ventilated laboratory, following standard safety protocols. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis and Methodologies
The synthesis of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a multi-step process that begins with the preparation of its key precursor, 4-bromo-6-phenyldibenzofuran. This section provides a detailed, step-by-step protocol for the synthesis of both the precursor and the final boronic acid.
Part 1: Synthesis of the Precursor, 4-Bromo-6-phenyldibenzofuran (CAS: 1010068-84-4)
The synthesis of 4-bromo-6-phenyldibenzofuran is a critical first step. While various methods for the synthesis of dibenzofuran derivatives exist, a common approach involves the coupling of appropriately substituted precursors.[4]
Reaction Scheme:
Caption: General synthetic pathway to 4-bromo-6-phenyldibenzofuran.
Detailed Protocol:
A representative, though not exhaustive, synthetic approach is outlined below based on common organic chemistry transformations.
-
Phenylation of Dibenzofuran:
-
To a solution of dibenzofuran in an appropriate solvent (e.g., a chlorinated solvent), add a Lewis acid catalyst (e.g., FeCl₃).
-
Slowly add a phenylating agent, such as benzene with an oxidizing agent or a phenyl-metal reagent. The reaction may require heating to proceed efficiently.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the resulting 6-phenyldibenzofuran by column chromatography.
-
-
Bromination of 6-Phenyldibenzofuran:
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Dissolve the purified 6-phenyldibenzofuran in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator like benzoyl peroxide.
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Reflux the reaction mixture, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-bromo-6-phenyldibenzofuran.[1]
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Part 2: Synthesis of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
The conversion of the aryl bromide to the corresponding boronic acid is a well-established transformation in organic synthesis, typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.
Reaction Scheme:
Caption: Synthesis of the target boronic acid via lithiation-borylation.
Detailed Protocol:
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Lithiation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-6-phenyldibenzofuran in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. A color change is typically observed, indicating the formation of the aryllithium species.
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Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
-
Borylation:
-
To the cold solution of the aryllithium, add a borate ester, such as trimethyl borate or triisopropyl borate, dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Stir the biphasic mixture vigorously for at least one hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
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Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexanes) or by column chromatography on silica gel.
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Key Applications in Organic Electronics
The primary application of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is as a precursor for the synthesis of host materials in phosphorescent OLEDs (PhOLEDs). The dibenzofuran core provides a high triplet energy, which is essential for efficiently hosting blue and green phosphorescent emitters and preventing back energy transfer. The phenyl substituent can be used to tune the electronic properties and morphology of the final material.
Role in OLED Host Materials
In a typical PhOLED architecture, the emissive layer consists of a host material doped with a phosphorescent guest emitter. The host material plays a crucial role in:
-
Charge Transport: Facilitating the transport of both electrons and holes to the emissive guest molecules.
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Energy Transfer: Efficiently transferring energy from the host to the guest upon charge recombination.
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Exciton Confinement: Confining the generated excitons on the guest molecules to promote efficient light emission.
The rigid and planar structure of the dibenzofuran moiety contributes to good charge mobility, while its high triplet energy makes it suitable for hosting high-energy phosphorescent emitters.
Illustrative OLED Performance with Dibenzofuran-Based Hosts:
| Host Material (Regioisomer) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Color Coordinates (x, y) at 1000 cd/m² |
| CF-1-BzF | --- | --- | (0.50, 0.50) |
| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |
| CF-3-BzF | --- | --- | (0.51, 0.49) |
| CF-4-BzF | --- | --- | (0.50, 0.50) |
| Data from a study on regioisomeric dibenzofuran-based hosts in yellow PhOLEDs with a PO-01 emitter.[5][6] |
These results underscore the importance of the dibenzofuran scaffold in achieving high-performance OLEDs. The ability to functionalize this core using (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid opens up a vast chemical space for the design of novel host materials with optimized properties.
The Suzuki-Miyaura Coupling: A Gateway to Advanced Materials
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is the primary reaction through which (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is utilized. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the dibenzofuran core and various aryl or heteroaryl halides, enabling the synthesis of a diverse library of functional materials.
Generalized Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the molecule. While a specific, high-resolution spectrum for (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the dibenzofuran core and the phenyl substituent will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) depending on their coupling with neighboring protons. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the unique carbon atoms in the aromatic rings. The carbon atom directly attached to the boron atom will have a characteristic chemical shift, though it can sometimes be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids. A single resonance is expected, and its chemical shift can provide information about the coordination state of the boron atom.
Representative NMR data for a similar compound, Phenylboronic acid, in DMSO-d6 shows aromatic protons in the range of 7.33-7.99 ppm.[7]
Conclusion and Future Outlook
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid stands as a testament to the enabling power of synthetic chemistry in the advancement of materials science. Its unique structural features make it an invaluable building block for the creation of high-performance host materials for OLEDs. The synthetic pathways outlined in this guide, coupled with its well-defined reactivity in Suzuki-Miyaura cross-coupling, provide a robust platform for the development of novel materials with tailored optoelectronic properties.
As the demand for more efficient and stable OLED displays and lighting continues to grow, the importance of specialized intermediates like (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid will undoubtedly increase. Future research in this area will likely focus on the development of new derivatives with even higher triplet energies, improved charge transport characteristics, and enhanced device lifetimes. The foundational knowledge presented in this guide will serve as a critical resource for scientists and engineers working at the forefront of this exciting field.
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Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Understanding the Properties of 4-Bromo-6-phenyldibenzofuran for Synthesis. Available at: [Link]
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Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - Sungkyunkwan University. Available at: [Link]
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High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms - NIH. Available at: [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]
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(6-phenyldibenzo[b,d]furan-4-yl)boronic acid - Xi'an Oude Optoelectronic Materials Co., Ltd. Available at: [Link]
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A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC - NIH. Available at: [Link]
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